benzyl (4R)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate

Description

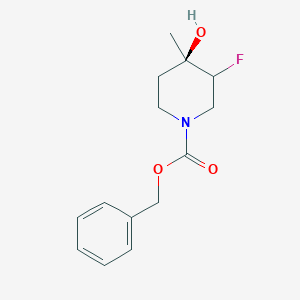

Benzyl (4R)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate is a fluorinated piperidine derivative characterized by a benzyl ester group, a fluorine atom at position 3, a hydroxyl group at position 4, and a methyl substituent at the same carbon (C4). This compound’s stereochemistry (4R configuration) and substituent arrangement make it a structurally unique candidate for applications in medicinal chemistry, particularly as a chiral building block or intermediate in drug synthesis.

Properties

Molecular Formula |

C14H18FNO3 |

|---|---|

Molecular Weight |

267.30 g/mol |

IUPAC Name |

benzyl (4R)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate |

InChI |

InChI=1S/C14H18FNO3/c1-14(18)7-8-16(9-12(14)15)13(17)19-10-11-5-3-2-4-6-11/h2-6,12,18H,7-10H2,1H3/t12?,14-/m1/s1 |

InChI Key |

SNHPCHKVLAYMAK-TYZXPVIJSA-N |

Isomeric SMILES |

C[C@]1(CCN(CC1F)C(=O)OCC2=CC=CC=C2)O |

Canonical SMILES |

CC1(CCN(CC1F)C(=O)OCC2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (4R)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 4-methylpiperidine.

Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor.

Hydroxylation: The hydroxyl group can be introduced through oxidation reactions using reagents such as m-chloroperbenzoic acid (m-CPBA).

Esterification: The final step involves esterification of the piperidine derivative with benzyl chloroformate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Formation of benzyl (4R)-3-fluoro-4-oxo-4-methylpiperidine-1-carboxylate.

Reduction: Formation of benzyl (4R)-3-fluoro-4-hydroxy-4-methylpiperidine-1-methanol.

Substitution: Formation of derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

Benzyl (4R)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate has various applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl (4R)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with benzyl (4R)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate, differing in substituent positions, stereochemistry, or functional groups.

Table 1: Structural and Functional Comparison

Key Analysis of Structural and Functional Differences

Substituent Effects: Trifluoromethyl vs. Methyl: The CF₃ group in the compound from increases lipophilicity (logP) and electron-withdrawing effects compared to the CH₃ group in the target compound. This could enhance metabolic stability but reduce solubility . Hydroxyl and Fluorine Positioning: Reversing F and OH positions (e.g., and ) alters hydrogen-bonding capacity.

Stereochemical Impact :

- The 4R configuration in the target compound contrasts with the 3R,4S configuration in the trifluoromethyl analog (). Such stereochemical differences can drastically affect binding to chiral receptors or enzymes, influencing efficacy and selectivity in drug design .

Absence of Methyl Group :

- The compound in (CAS 1228631-27-3) lacks the C4-CH₃ group, reducing steric bulk. This may increase conformational flexibility but decrease stability in hydrophobic environments .

Q & A

Basic: What are the recommended synthetic routes and purification methods for benzyl (4R)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate?

Methodological Answer:

The synthesis typically involves multi-step processes, including nucleophilic substitution and protection/deprotection strategies. For example, fluorination at the 3-position can be achieved via electrophilic fluorinating agents (e.g., Selectfluor®) under anhydrous conditions. The benzyl carboxylate group is introduced using benzyl chloroformate in the presence of a base like triethylamine. Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures. Reaction optimization should include monitoring by TLC and intermediate characterization via H NMR .

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm the piperidine ring conformation, fluorination (via F NMR coupling constants), and stereochemistry.

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., CHFNO).

- X-ray Crystallography : For absolute stereochemical confirmation, single-crystal X-ray analysis using SHELX programs (e.g., SHELXL for refinement) is recommended. highlights SHELX’s robustness in resolving complex stereochemistry .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation; the compound may release toxic fumes (e.g., CO, NO) if heated.

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Refer to Safety Data Sheets (SDS) for analogous piperidine derivatives, which emphasize avoiding environmental release .

Advanced: How does the fluorine substituent influence the compound’s reactivity and biological interactions?

Methodological Answer:

The 3-fluoro group alters electronic density (inductive effect), increasing electrophilicity at adjacent carbons. This enhances hydrogen-bonding potential with biological targets (e.g., enzymes). Computational studies (DFT) can map electrostatic surfaces, while in vitro assays (e.g., enzyme inhibition) quantify activity. Fluorine’s steric effects may also hinder rotamer formation, as seen in fluorinated piperidine derivatives in .

Advanced: How is stereochemical integrity maintained during synthesis, and how can conflicting assignments be resolved?

Methodological Answer:

- Chiral Auxiliaries : Use (4R)-configured starting materials or enzymatic resolution.

- Contradiction Resolution : Combine NOESY NMR (to assess spatial proximity) with X-ray data. SHELXL refinement ( ) can resolve ambiguities in crystallographic models. For example, the 4-hydroxy-4-methyl group’s configuration may require anomalous dispersion methods if heavy atoms are present .

Advanced: How can researchers resolve contradictions between experimental data and computational predictions?

Methodological Answer:

- Docking Studies : Compare molecular docking results (e.g., AutoDock Vina) with experimental binding assays.

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict NMR shifts or IR spectra. Discrepancies in H NMR coupling constants (e.g., 3-fluoro vs. 4-hydroxy interactions) may indicate conformational flexibility not captured in static models .

Advanced: What solvent systems optimize reactions involving this compound?

Methodological Answer:

- Polar Aprotic Solvents : DMF or DMSO enhance nucleophilicity in fluorination steps.

- Aqueous Workup : For hydrolysis-sensitive intermediates, use biphasic systems (e.g., dichloromethane/water) with pH control ( used HCl/water at 93–96°C for hydrolysis). Solvent choice should balance reactivity and stability, guided by Hansen solubility parameters .

Advanced: How does the compound’s stability under varying pH and temperature conditions affect experimental design?

Methodological Answer:

- pH Stability : Test degradation via HPLC at pH 1–14. The 4-hydroxy group may render it prone to oxidation; antioxidants (e.g., BHT) can mitigate this.

- Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds. Storage at 2–8°C in inert atmospheres (N) is advised, as per protocols for similar carboxylates in .

Advanced: What strategies improve low yields in the final synthetic step?

Methodological Answer:

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenolysis) may enhance efficiency.

- Protecting Groups : Use tert-butoxycarbonyl (Boc) for transient amine protection, as in .

- Reaction Monitoring : In situ IR or LC-MS identifies side products (e.g., over-fluorination). Optimize stoichiometry and reaction time based on kinetic studies .

Advanced: How can in silico models predict the compound’s biological activity?

Methodological Answer:

- QSAR Models : Train models using descriptors like logP, topological polar surface area, and hydrogen-bond donors.

- Molecular Dynamics (MD) : Simulate binding to targets (e.g., kinases) over 100-ns trajectories. Cross-validate with SPR or ITC assays. ’s benzimidazole derivatives demonstrate how fluorinated piperidines modulate protein interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.